molecular formula C11H11N3O4 B2709412 methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate CAS No. 2219407-86-8

methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate

Cat. No.: B2709412
CAS No.: 2219407-86-8
M. Wt: 249.226
InChI Key: BWLOOANJJIRJOF-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate is a complex organic compound with a unique structure that includes both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a pyrrole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and reaction vessels designed to handle large volumes and maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)nicotinate
  • 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylic acid

Uniqueness

Methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate is unique due to its specific combination of functional groups and ring structures.

Biological Activity

Methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate (CAS No. 2219407-86-8) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3O4C_{11}H_{11}N_{3}O_{4}. The compound features a pyridine ring substituted with an amino group and a pyrrole derivative, which is essential for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyridine and pyrrole structures exhibit notable antimicrobial activity. A study highlighted the synthesis of several pyrrole-based compounds that demonstrated potent anti-tuberculosis (anti-TB) activity, with minimum inhibitory concentrations (MICs) lower than 0.016 μg/mL against Mycobacterium tuberculosis . The presence of electron-withdrawing groups on the aromatic rings significantly enhanced the activity, suggesting that similar modifications could be beneficial for this compound.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary data indicate low cytotoxicity with IC50 values exceeding 64 μg/mL, which is promising for therapeutic applications . The selectivity index (SI) for related compounds has shown values ranging from 788 to 3669, indicating a favorable therapeutic window .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrrole and pyridine derivatives reveal that specific substitutions greatly influence biological activity. For instance:

Compound StructureMIC (μg/mL)Cytotoxicity (IC50 μg/mL)Notes
Methyl derivative<0.016>64Potent anti-TB
Fluorophenyl substitution<0.016>64Enhanced activity
Electron-withdrawing groupsVariesVariesCritical for potency

The effectiveness of these compounds often correlates with their ability to interact with specific biological targets, such as the mmpL3 gene in M. tuberculosis, which is essential for mycolic acid biosynthesis .

Study on Anti-TB Activity

In a recent study focusing on the development of new anti-TB agents, this compound was included in a series of synthesized compounds aimed at inhibiting MmpL3. The results indicated that modifications to the pyrrole ring significantly impacted the compound's efficacy against drug-resistant strains of M. tuberculosis .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. In vitro studies demonstrated minimal toxicity towards human cell lines, supporting its potential as a therapeutic candidate without significant adverse effects .

Properties

IUPAC Name

methyl 2-amino-6-(2,5-dihydroxypyrrol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-18-11(17)6-2-3-7(13-10(6)12)14-8(15)4-5-9(14)16/h2-5,15-16H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLOOANJJIRJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)N2C(=CC=C2O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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